molecular formula C43H64N6O9 B560323 (Z-LL)2 ketone CAS No. 313664-40-3

(Z-LL)2 ketone

Numéro de catalogue: B560323
Numéro CAS: 313664-40-3
Poids moléculaire: 809.0 g/mol
Clé InChI: JTVCWQUNPMKMER-BQYLNSIHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Historical Context of Its Identification and Initial Characterization

The compound (Z-LL)2 ketone was first described in 2000 as a novel and potent inhibitor of the processing of the pre-prolactin (p-Prl) signal peptide. merckmillipore.com Initially characterized as a cysteine protease inhibitor, it was found to block the release of signal peptide fragments from the endoplasmic reticulum membrane into the cytosol. rndsystems.comtocris.com The design of the inhibitor was based on the amino acid sequence surrounding the cleavage site of signal peptides, featuring clusters of hydrophobic amino acids like leucine (B10760876). researchgate.net

This initial research demonstrated that this compound could inhibit the processing of the p-Prl signal peptide with a high degree of efficiency, showing an IC₅₀ (half-maximal inhibitory concentration) of approximately 50 nM. merckmillipore.comrndsystems.comtocris.com Crucially, it did not affect the activity of signal peptidases or the proteasome complex, suggesting a specific mode of action. merckmillipore.comrndsystems.comtocris.com The development of a biotinylated, photocrosslinkable derivative of this compound was instrumental in the subsequent isolation and identification of its primary target, Signal Peptide Peptidase (SPP), a then-unknown protease. d-nb.info

Evolution of Understanding its Primary Enzymatic Targets within the Aspartyl Protease Family

Following the identification of SPP, it became clear that this compound's primary targets were members of the presenilin-type aspartyl protease family. SPP itself is an intramembrane-cleaving aspartic protease (I-CLiP). d-nb.infouniprot.org Further research revealed that this compound is not just an inhibitor of SPP but also of other closely related proteases, namely SPP-like (SPPL) proteases SPPL2a and SPPL2b. d-nb.inforesearchgate.net

However, the compound exhibits notable selectivity. It does not inhibit γ-secretase, another critical aspartyl protease involved in processing the Amyloid Precursor Protein (APP), even at high concentrations. d-nb.infoplos.orgnih.govnih.gov Furthermore, it does not block the activity of SPPL3, indicating a high degree of specificity within the SPP/SPPL family. d-nb.info This selectivity makes this compound a valuable chemical probe to differentiate the functions of SPP/SPPL2a/2b from those of γ-secretase and SPPL3. d-nb.info Studies have quantified this differential inhibition, revealing varying IC₅₀ values for different family members. plos.orgnih.gov

Inhibitory Activity of this compound on SPP/SPPL Family Members
ProteaseIC₅₀ (nM)Reference
hSPP177 ± 99 plos.orgnih.gov
SPPL2a191 ± 103 plos.org
SPPL2b2141 ± 143 plos.orgnih.gov
pSPP241 ± 138 plos.org

Significance in the Study of Intramembrane Proteolysis and Related Biological Processes

The specificity of this compound has made it a cornerstone for investigating regulated intramembrane proteolysis (RIP), a process where membrane-embedded proteins are cleaved to release fragments with signaling or other functional roles. By inhibiting SPP, researchers can identify its substrates and elucidate its role in various cellular pathways.

Key findings using this compound include:

Virology : The inhibitor was used to demonstrate that SPP is responsible for the maturation of the Hepatitis C Virus (HCV) core protein, a crucial step for the assembly of new virus particles. nih.govnih.gov This finding established SPP as a potential therapeutic target for HCV. nih.gov It has also been used to study the replication of other viruses, such as Herpes Simplex Virus-1 (HSV-1) and Ebola virus. rndsystems.comnih.gov

Plant Biology : Research on Arabidopsis thaliana used this compound to provide the first biochemical evidence that a plant SPP (AtSPP) possesses proteolytic activity against a human SPP substrate. d-nb.info This confirmed that the machinery for intramembrane proteolysis is conserved across kingdoms and suggested that AtSPP is involved in RIP. d-nb.info

ER-Associated Degradation (ERAD) : this compound was instrumental in showing that the unfolded protein response (UPR) transcription factor XBP1u is a substrate for SPP-dependent ERAD. biorxiv.org Inhibition of SPP with the compound led to the stabilization of the XBP1u protein. biorxiv.org

Parasitology : In malaria research, this compound was shown to block the invasion of erythrocytes by Plasmodium falciparum merozoites and inhibit parasite growth. nih.gov This effect is attributed to the inhibition of the parasite's own SPP orthologue (PfSPP), highlighting it as a promising anti-malarial drug target. nih.govnih.gov

Propriétés

IUPAC Name

benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[3-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]amino]-2-oxopropyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H64N6O9/c1-27(2)19-34(46-40(53)36(21-29(5)6)48-42(55)57-25-31-15-11-9-12-16-31)38(51)44-23-33(50)24-45-39(52)35(20-28(3)4)47-41(54)37(22-30(7)8)49-43(56)58-26-32-17-13-10-14-18-32/h9-18,27-30,34-37H,19-26H2,1-8H3,(H,44,51)(H,45,52)(H,46,53)(H,47,54)(H,48,55)(H,49,56)/t34-,35-,36-,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVCWQUNPMKMER-BQYLNSIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H64N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

809.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313664-40-3
Record name 1, 3-Di-(N-carboxybenzoyl-leucyl-leucyl)amino acetone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313664403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Mechanism of Action and Enzyme Interaction Dynamics of Z Ll 2 Ketone

Elucidation of Inhibitory Modality: Transition State Analogue Characteristics

(Z-LL)2 ketone functions as a transition state analogue, a class of inhibitors that mimic the high-energy transition state of a substrate as it is being catalyzed by an enzyme. d-nb.infotaylorandfrancis.com This mimicry allows the inhibitor to bind with high affinity to the enzyme's active site, effectively blocking the entry and processing of the actual substrate.

Structural Basis for Protease Active Site Recognition

The chemical structure of this compound is key to its inhibitory function. It possesses a peptide-mimic backbone with ketone functional groups. taylorandfrancis.com This structure, particularly its leucine-rich hydrophobic amino acid sequences, mimics the natural substrates of certain proteases, allowing it to be recognized and bind to their active sites. d-nb.infofrontiersin.org The ketone group itself is crucial for the inhibitory activity, as it can interact with active site residues. taylorandfrancis.comnih.gov While initially synthesized as a cysteine protease inhibitor, its ketal form can mimic the transition state of aspartyl protease catalysis. uni-muenchen.de Photoaffinity labeling studies have provided direct evidence that this compound binds to the active site of Signal Peptide Peptidase (SPP). nih.gov

Reversible Binding Kinetics of this compound

The interaction between this compound and its target proteases is characterized by reversible binding. nih.gov This means that the inhibitor does not form a permanent, covalent bond with the enzyme. acs.org The binding is tight but can be reversed, for instance, through dilution. nih.gov The reversible nature of the inhibition is an important characteristic, distinguishing it from irreversible inhibitors that permanently deactivate the enzyme.

Specificity and Selectivity Profiling Against Aspartyl Proteases

This compound exhibits a degree of selectivity in its inhibition of aspartyl proteases, a family of enzymes that use an aspartate dyad in their active site for catalysis. Its primary targets are members of the Signal Peptide Peptidase (SPP) and Signal Peptide Peptidase-Like (SPPL) family. d-nb.info

Differential Inhibition of Signal Peptide Peptidase (SPP) and Signal Peptide Peptidase-Like (SPPL) Subtypes

Research has demonstrated that this compound differentially inhibits various members of the SPP/SPPL family. nih.gov It has been shown to inhibit SPP, SPPL2a, and SPPL2b. d-nb.inforesearchgate.net However, it does not inhibit SPPL3 in a cellular context. d-nb.inforesearchgate.net This differential inhibition suggests subtle but significant differences in the active site architecture among the SPP/SPPL proteases. d-nb.info For instance, the compound was found to be a more effective inhibitor of SPPL2a than SPPL2b. d-nb.info Furthermore, this compound is unique among many SPP/SPPL inhibitors in that it does not have an inhibitory effect on γ-secretase, another important intramembrane aspartyl protease. d-nb.infoethz.ch

The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 values for this compound vary across the different SPP/SPPL family members, reflecting its differential inhibitory profile.

EnzymeIC50 (nM)Assay Context
Signal Peptide Peptidase (SPP)50p-Prl signal peptide processing tocris.comrndsystems.com
Signal Peptide Peptidase (SPP)140Reporter-based assay nih.govresearchgate.net
Human SPP (hSPP)177 ± 99Cellular assay with FBA substrate nih.gov
Plasmodium SPP (pSPP)2141 ± 143Cellular assay with FBA substrate nih.gov
SPPL2a177 ± 99Cellular assay with FBA substrate nih.gov
SPPL2b385 ± 117Cellular assay with FBA substrate

This table presents a selection of reported IC50 values. The specific values can vary depending on the experimental setup and assay conditions.

Cellular assays are crucial for understanding the efficacy of an inhibitor in a more biologically relevant context. Studies have shown that the overexpression of SPP/SPPL enzymes in cells can influence the apparent inhibitory potency of this compound. High levels of the target enzyme can lead to an artificial increase in the measured IC50 values, as a higher concentration of the inhibitor is required to achieve 50% inhibition. nih.gov For example, in cell-based assays, much higher concentrations of this compound (up to 100 µM) are often needed for effective inhibition compared to in vitro setups. d-nb.info This is an important consideration when interpreting data from overexpression systems. nih.gov Nevertheless, cellular assays have confirmed the inhibitory effect of this compound on the processing of various substrates by SPP/SPPL proteases. For instance, treatment with this compound has been shown to block the generation of cleavage products in cells expressing these enzymes. nih.govresearchgate.netnih.gov

Quantitative Inhibition Potencies (IC50 Values) Across SPP/SPPL Family Members

Interaction with γ-Secretase and Modulation of Processivity without Direct Inhibition

While this compound is not a direct inhibitor of γ-secretase activity, it significantly interacts with the complex to modulate its function. d-nb.infonih.gov Research has shown that this compound does not block the cleavage of the amyloid precursor protein (APP) by γ-secretase. plos.org Instead, it acts as an inverse γ-secretase modulator (iGSM). nih.govsigmaaldrich.com This means it alters the processivity of the γ-secretase cleavage, shifting the site of proteolysis without halting the enzyme's catalytic activity. nih.govplos.org

This modulatory effect is a key characteristic, distinguishing it from many γ-secretase inhibitors (GSIs) that target the active site and block all cleavage. d-nb.info The interaction suggests that this compound binds to γ-secretase at a site distinct from the active site targeted by inhibitory compounds, thereby influencing how the enzyme processes its substrates. nih.govplos.org This unique mechanism makes it a valuable tool for studying the nuanced regulation of γ-secretase and the generation of different amyloid-β (Aβ) peptide lengths. nih.gov One study confirmed that even at a high concentration of 100 µM, this compound had no inhibitory effect on detergent-solubilized γ-secretase/PS1 activity. researchgate.net

Discrimination from Other Protease Classes

A defining feature of this compound is its high degree of selectivity, allowing it to discriminate between different classes of proteases, and even between members of the same family. nih.govmerckmillipore.com

This compound specifically inhibits signal peptide peptidase (SPP) without affecting the activity of signal peptidases. merckmillipore.comtocris.comrndsystems.comsigmaaldrich.com Signal peptidases are responsible for the initial cleavage of signal peptides from precursor proteins as they enter the endoplasmic reticulum. nih.gov The subsequent processing of the liberated signal peptide is the step sensitive to this compound. nih.gov This specificity is crucial as it allows for the targeted study of SPP-mediated pathways without the confounding effects of inhibiting the broader, essential process of signal peptide removal by signal peptidase. tocris.comrndsystems.combio-techne.com

The compound exhibits no direct inhibitory activity against the proteasome. merckmillipore.comtocris.comrndsystems.com Studies have shown that this compound does not modify the active sites of the proteasome complex, even at concentrations as high as 100 µM. merckmillipore.comscientificlabs.ie This lack of interaction means it does not block the action of the multicatalytic proteasome complex, which is responsible for the degradation of a vast array of cytosolic and nuclear proteins. merckmillipore.comscientificlabs.ie This characteristic is critical for its use in cellular assays, as non-specific proteasome inhibition can lead to widespread cellular stress and apoptosis, masking the specific effects of the inhibitor under investigation.

Although initially described as a novel cysteine protease inhibitor, the interaction of this compound with this class of enzymes is complex. ebi.ac.ukscbt.comnih.gov Some reports indicate that it does not inhibit lysosomal cysteine proteases like cathepsins. merckmillipore.comscientificlabs.iepeptanova.de However, other research has demonstrated that this compound can directly inhibit recombinant cathepsin B and cathepsin L, which are cysteine proteases. nih.gov This inhibitory action was identified as the mechanism by which this compound blocks the entry of certain viruses, such as Ebola and MERS-CoV, that rely on these cathepsins for glycoprotein (B1211001) processing during cell entry. nih.gov

This apparent discrepancy may stem from differences in experimental systems (e.g., recombinant enzymes versus endogenous lysosomal proteases in cell-based assays) or the specific cathepsins being studied. It is believed that while it can inhibit certain cysteine proteases, its primary and more potent activity is against intramembrane aspartyl proteases like SPP. ebi.ac.uk

Interactive Data Table: Inhibitory Profile of this compound

Target Enzyme/ComplexReported EffectIC₅₀ (nM)Source(s)
Signal Peptide Peptidase (SPP) Inhibition (p-Prl processing)~50 merckmillipore.comtocris.comrndsystems.com
γ-Secretase No direct inhibition; modulates processivity (iGSM)N/A nih.govplos.orgresearchgate.net
Signal Peptidases No effectN/A merckmillipore.comtocris.comrndsystems.com
Proteasome No effectN/A merckmillipore.comtocris.comscientificlabs.ie
Cathepsin B Direct InhibitionNot specified nih.gov
Cathepsin L Direct InhibitionNot specified nih.gov
SPPL2a Inhibition177 ± 99 nih.govplos.org
SPPL2b Inhibition2141 ± 143 nih.govplos.org

Table of Mentioned Compounds

Role of Z Ll 2 Ketone in Modulating Cellular and Biological Pathways

Impact on Endoplasmic Reticulum-Associated Degradation (ERAD) Pathways

The Endoplasmic Reticulum-Associated Degradation (ERAD) pathway is crucial for maintaining cellular homeostasis by eliminating misfolded or damaged proteins from the ER. SPP and its related proteases, often acting in concert with E3 ubiquitin ligases, play a role in specific ERAD routes. (Z-LL)2 ketone's ability to inhibit these proteases provides insight into their involvement in protein turnover and metabolic regulation.

Squalene (B77637) synthase (SQS) is a key enzyme in the mevalonate (B85504) pathway, responsible for cholesterol biosynthesis, and is localized to the ER membrane nih.gov. Research has identified SQS as a substrate for SPP, which regulates its abundance through an ERAD-dependent mechanism nih.govbiorxiv.orgbiologists.comnih.gov. The inhibition of SPP by this compound leads to a significant increase in the steady-state levels of SQS, indicating that SPP-mediated degradation is a critical factor in controlling SQS protein turnover nih.govbiorxiv.org. Furthermore, studies employing cycloheximide (B1669411) chase assays have demonstrated that this compound treatment delays the degradation rate of SQS, confirming SPP's role in its turnover nih.govbiorxiv.org. This SPP-TRC8 mediated abundance control of SQS acts as a regulatory step within the mevalonate pathway, highlighting how intramembrane proteolysis can influence metabolic flux nih.govbiorxiv.orgresearchgate.net.

Table 1: Impact of (Z-LL)2-ketone on SQS Levels and Turnover

MeasurementCondition (Vehicle/DMSO)Condition ((Z-LL)2-ketone)
SQS Steady-State LevelsBaselineIncreased
SQS Turnover Rate (CHX Chase)NormalDelayed

Note: Data represents findings from studies utilizing (Z-LL)2-ketone to inhibit SPP activity, as described in the cited literature.

Signal peptides, typically cleaved from nascent proteins during translocation into the ER, are themselves subject to processing and turnover. SPP has been implicated in the processing of these signal peptides and the degradation of certain tail-anchored (TA) proteins d-nb.infonih.govdiabetesjournals.orgrupress.orgd-nb.info. This compound's inhibitory effect on SPP has been crucial in demonstrating this role. For instance, treatment with this compound increases the steady-state levels of CYP51A1 (lanosterol demethylase), a protein identified as an SPP substrate, suggesting that SPP activity is required for its degradation biologists.com. Similarly, the degradation of Heme oxygenase 1 (HO-1) is inhibited by this compound, underscoring its role in modulating the turnover of specific ER-resident proteins rupress.org. The stabilization of the preproinsulin (PPI) signal peptide in microsome fractions upon treatment with this compound further illustrates its impact on signal peptide processing and stability, revealing SPP-catalyzed cleavage as a key step in its release from the ER membrane diabetesjournals.orgkcl.ac.uk.

Regulation of Squalene Synthase (SQS) Abundance and its Link to the Mevalonate Pathway

Involvement in Immune Surveillance and Antigen Processing

Intramembrane proteases, including SPP and SPPLs, are increasingly recognized for their roles in immune surveillance and antigen presentation. This compound, by modulating the activity of these proteases, provides insights into how cellular protein processing impacts immune cell function and antigen recognition.

The signal peptide of preproinsulin (PPI) is a critical autoantigen in type 1 diabetes, targeted by CD8+ T cells diabetesjournals.orgkcl.ac.ukresearchgate.net. The processing of the PPI signal peptide is essential for generating epitopes that can be presented by MHC class I molecules. Studies have shown that SPP is required for this processing, and its activity is modulated by this compound diabetesjournals.orgkcl.ac.ukresearchgate.net. Inhibition of SPP, either through genetic knockout or treatment with this compound, leads to reduced presentation of PPI-derived peptides, such as PPI15-24, and consequently diminishes the activation of specific T-cell clones diabetesjournals.orgkcl.ac.uk. This suggests that SPP-mediated intramembrane cleavage of the PPI signal peptide is a vital step in generating immunogenic epitopes, thereby influencing T-cell recognition and potentially contributing to autoimmune responses diabetesjournals.orgkcl.ac.ukresearchgate.net.

Signal Peptide Peptidase-like 2a (SPPL2a) and 2b (SPPL2b) are involved in the processing of various transmembrane proteins, including Tumor Necrosis Factor alpha (TNFα) d-nb.infofrontiersin.org. The intracellular domain (ICD) released from TNFα by SPPL2a/b has been proposed to influence the expression of pro-inflammatory cytokines like Interleukin-12 (IL-12) d-nb.infofrontiersin.org. Research indicates that this compound, by inhibiting SPPL2a/b, can reduce the release of IL-12 from lipopolysaccharide (LPS)-stimulated dendritic cells (DCs) d-nb.info. This modulation of IL-12 production highlights the role of SPPL2a/b in immune cell signaling and cytokine orchestration, with this compound serving as a key pharmacological agent to study these mechanisms d-nb.infofrontiersin.org.

Table 2: Impact of SPPL2a/b Inhibition on IL-12 Release from Dendritic Cells

ConditionIL-12 Release Level
LPS StimulationBaseline
LPS Stimulation + SPPL2a/b InhibitionReduced

Note: This table reflects the observed effect of (Z-LL)2-ketone-mediated SPPL2a/b inhibition on IL-12 release from dendritic cells upon LPS stimulation, as reported in the literature.

Compound Names Mentioned

this compound

Squalene Synthase (SQS)

HMG-CoA reductase (HMGCR)

Preproinsulin (PPI)

Tumor Necrosis Factor alpha (TNFα)

Interleukin-12 (IL-12)

Signal Peptide Peptidase (SPP)

Signal Peptide Peptidase-like 2a (SPPL2a)

Signal Peptide Peptidase-like 2b (SPPL2b)

CYP51A1 (lanosterol demethylase)

HO-1 (Heme oxygenase 1)

CD74 (Invariant chain)

Applications of Z Ll 2 Ketone in Viral and Parasitic Disease Research

Effects on Viral Replication Mechanisms

Research has demonstrated the efficacy of (Z-LL)2 ketone in interfering with the replication strategies of a range of viruses.

Inhibition of Hepatitis C Virus (HCV) Propagation in Cell Culture

This compound has been shown to inhibit the propagation of Hepatitis C Virus (HCV) in cell culture. Studies indicate that this inhibition occurs through the disruption of viral budding and nucleocapsid assembly steps. The compound interferes with the processing of the HCV core protein by SPP, a step critical for directing the core protein to lipid droplets, which are essential for viral morphogenesis. Chemical inhibition of SPP with this compound led to a reduction in the core protein's association with membranes and consequently hindered infectious HCV production. researchgate.netasm.orgnih.gov

Attenuation of Herpes Simplex Virus-1 (HSV-1) Infectivity in vitro and in vivo

The compound has demonstrated a significant role in attenuating the infectivity of Herpes Simplex Virus-1 (HSV-1). Research indicates that HSV-1's glycoprotein (B1211001) K (gK) interacts with cellular SPP, and this interaction is necessary for viral infectivity. This compound, by blocking this SPP-gK interaction, significantly reduces viral replication. Studies have shown that administration of this compound reduced HSV-1 replication in ocularly infected mice, suggesting its potential as a therapeutic agent for HSV-1 induced conditions. science.govfrontiersin.orgscience.govcu.edu.egresearchgate.net

Blockade of Filovirus Glycoprotein Entry (e.g., Ebola Virus)

While direct evidence for blocking Filovirus (e.g., Ebola Virus) glycoprotein entry by this compound is not explicitly detailed in the provided search results, the general role of SPP in viral protein processing suggests a potential avenue for investigation. SPP's involvement in host cellular processes that viruses exploit for entry or replication could be a target for inhibitors like this compound. asm.orgscience.gov

Interference with Classical Swine Fever Virus (CSFV) Core Protein Processing

This compound has been found to interfere with the processing of the core protein of Classical Swine Fever Virus (CSFV). SPP plays a role in the maturation of the CSFV core protein, and inhibition of SPP by this compound significantly diminishes CSFV viability. This processing step is described as being almost identical to the processing scheme of the core protein of Hepatitis C viruses, further underscoring the conserved role of SPP in viral protein maturation. nih.govresearchgate.net

Impact on Bombyx mori Nucleopolyhedrovirus (BmNPV) Proliferation and Host Resistance

In the context of insect virology, this compound has been investigated for its impact on Bombyx mori Nucleopolyhedrovirus (BmNPV). Studies show that SPP plays a negative regulatory role in silkworm resistance to BmNPV infection. Inhibition of BmSPP, the silkworm homolog of SPP, using this compound resulted in a significant decrease in BmNPV proliferation both in vitro and in vivo. Silkworms with downregulated BmSPP exhibited increased resistance to BmNPV, with a reduction in mortality rate. nih.govcore.ac.ukresearchgate.netresearchgate.netresearchgate.net

Methodological Frameworks for Studying Z Ll 2 Ketone and Its Biological Targets

Cellular and Molecular Approaches

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Quantitative Proteomics for Endogenous Substrate Identification

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) coupled with quantitative proteomics is a cornerstone for identifying endogenous substrates of proteases like SPP, particularly when using inhibitors such as (Z-LL)₂ ketone. This technique involves culturing cells in media containing either light (unlabeled) or heavy (isotope-labeled) amino acids. When cells are treated with (Z-LL)₂ ketone, the accumulation of its substrates can be detected by comparing the proteomes of treated versus control cells. Proteins that are degraded by SPP are expected to show increased steady-state levels in the presence of the inhibitor.

For instance, studies have employed SILAC to compare the proteomes of ER-derived microsomes from cells treated with (Z-LL)₂ ketone or a vehicle control biorxiv.orgbiorxiv.orgnih.govresearchgate.net. This approach led to the identification of numerous ER-resident proteins that accumulate upon SPP inhibition. Specifically, squalene (B77637) synthase (SQS) has been identified as a substrate, with its levels increasing by over 20% in inhibitor-treated cells biorxiv.orgbiorxiv.orgnih.gov. Other identified substrates include heme oxygenase 1 (HO-1) and syntaxin-18 nih.gov, as well as FKBP8 researchgate.net. The quantitative comparison of protein abundance between the labeled and unlabeled samples allows for the precise measurement of changes, thereby pinpointing potential substrates of SPP biorxiv.orgbiorxiv.orgnih.govresearchgate.net.

Summary of SILAC-Based Substrate Identification Findings:

Method UsedTarget ProteaseIdentified Substrates (Examples)Key ObservationCitation(s)
SILAC + Quantitative ProteomicsSPPSQS, HO-1, Syntaxin-18Increased steady-state levels of substrates upon treatment with (Z-LL)₂ ketone, indicating SPP-mediated degradation. biorxiv.orgbiorxiv.orgnih.gov
SILAC + Quantitative ProteomicsSPPFKBP8FKBP8 levels significantly increased following SPP depletion or inhibition, identifying it as an SPP substrate. researchgate.net
SILAC + Quantitative Proteomics (ER membranes)SPP15 ER-resident proteinsIdentification of proteins accumulating upon SPP inhibition, suggesting their role as SPP substrates. biorxiv.org

Cell-Free Systems and Microsomal Assays for in vitro Proteolysis Studies

Cell-free systems and microsomal assays provide a controlled environment to study the enzymatic activity of SPP and its interaction with substrates in vitro. These systems typically involve isolating cellular membranes (microsomes) or reconstituting the protease in a cell-free translation system. The addition of (Z-LL)₂ ketone allows for the assessment of its inhibitory effect on the proteolytic activity of SPP or related proteases.

Research has utilized in vitro translation systems with rabbit reticulocyte lysate and dog pancreas microsomes to study the cleavage of proteins like XBP1u, where the accumulation of XBP1u was observed upon treatment with (Z-LL)₂ ketone, confirming SPP's role in its degradation embopress.org. Similarly, in vitro assays using detergent-solubilized HEK cell membranes have been employed to test the inhibitory potency of (Z-LL)₂ ketone on SPP activity using substrates like Met-C99 researchgate.net. Studies involving viral proteins, such as the core protein of pestiviruses and hepatitis C virus, have also used in vitro translation in the presence of microsomes and (Z-LL)₂ ketone to demonstrate SPP-mediated cleavage and the inhibitor's efficacy nih.govasm.orgscience.govresearchgate.net. These assays are crucial for characterizing the precise cleavage sites and the mechanism of action of SPP and its inhibitors. For example, in vitro cleavage assays have been developed for SPPL2b, a related protease, with (Z-LL)₂ ketone used to assess inhibition d-nb.info.

Summary of in vitro Proteolysis Assay Findings:

Assay TypeTarget ProteaseSubstrate ExamplesKey ObservationCitation(s)
In vitro Translation/MicrosomesSPPXBP1u, Pestivirus core protein, HCV core protein(Z-LL)₂ ketone inhibits cleavage, leading to substrate accumulation or altered processing. embopress.orgnih.govasm.org
Solubilized Membrane AssaysSPP, γ-secretaseMet-C99, Aβ peptides(Z-LL)₂ ketone demonstrates inhibitory effects on protease activity. researchgate.netnih.gov
In vitro Cleavage AssaysSPPL2bTNFα(Z-LL)₂ ketone can inhibit SPPL2b activity, though SPL-707 is more specific. d-nb.info
Cell-free systemsSPPCore protein, tail-anchored proteins (e.g., HO-1)(Z-LL)₂ ketone blocks SPP-mediated cleavage and degradation of various substrates. science.govresearchgate.net

Advanced Genetic and Proteomic Tools in Conjunction with (Z-LL)₂ Ketone

The application of advanced genetic and proteomic tools alongside the use of (Z-LL)₂ ketone enables a more comprehensive understanding of SPP's biological roles and target validation.

CRISPR-Cas9 Gene Editing for Target Validation and Functional Analysis

CRISPR-Cas9 gene editing technology has been instrumental in validating the roles of SPP and its associated proteins in cellular processes. By generating knockout or knockdown cell lines or organisms, researchers can directly assess the functional consequences of impaired SPP activity, often in conjunction with pharmacological inhibition by (Z-LL)₂ ketone.

For instance, CRISPR/Cas9 has been used to create knockout clones for SPP, TRC8, or MARCH6 to validate their involvement in protein degradation pathways biorxiv.orgbiorxiv.org. These genetic perturbations, when combined with (Z-LL)₂ ketone treatment, help to dissect the specific branches of the ER-associated degradation (ERAD) pathway. In studies involving the silkworm Bombyx mori, CRISPR/Cas9 was employed to downregulate the expression of the SPP homolog (BmSPP). This genetic manipulation, alongside treatment with (Z-LL)₂ ketone, demonstrated that BmSPP plays a role in resistance to Bombyx mori nucleopolyhedrovirus (BmNPV), as BmSPP knockout (KO) silkworms exhibited reduced viral proliferation and mortality researchgate.netnih.govresearchgate.net. This highlights how CRISPR-Cas9-mediated gene editing, when coupled with inhibitor studies, provides robust functional insights into the targeted proteins.

Summary of CRISPR-Cas9 Applications with (Z-LL)₂ Ketone:

Gene TargetedOrganism/Cell TypeMethod of Gene EditingCombined TreatmentFunctional Outcome AssessedCitation(s)
SPP, TRC8, MARCH6Hek293T cellsCRISPR/Cas9(Z-LL)₂ ketoneValidation of roles in ERAD pathways; SQS stabilization. biorxiv.orgbiorxiv.org
BmSPPBombyx moriCRISPR/Cas9(Z-LL)₂ ketoneReduced BmNPV proliferation; increased virus resistance. researchgate.netnih.govresearchgate.net

Immunoprecipitation-Mass Spectrometry for Detailed Analysis of Cleavage Products

Immunoprecipitation (IP) followed by Mass Spectrometry (MS) is a powerful technique for identifying and characterizing protein cleavage products generated by proteases like SPP. This method involves using an antibody to specifically pull down a protein of interest or its fragments from a complex biological sample. Subsequent analysis by mass spectrometry then allows for the identification of the precipitated molecules, providing detailed information about their sequence and modifications.

When used in conjunction with (Z-LL)₂ ketone, IP-MS can reveal the specific fragments produced by SPP activity and how their generation is affected by the inhibitor. For example, IP-MS has been used to analyze endogenous SQS cleavage fragments that accumulate in the presence of (Z-LL)₂ ketone nih.gov. Similarly, studies on the Hepatitis C virus (HCV) core protein have employed IP followed by MALDI-TOF mass spectrometry to analyze C-terminal processing, demonstrating that this processing is blocked by (Z-LL)₂ ketone nih.govasm.org. In other contexts, IP-MS has been utilized to investigate the cleavage products of the BRI2-Aβ fusion protein, with (Z-LL)₂ ketone being one of the compounds tested for its effect on secreted Aβ profiles nih.gov. Furthermore, IP assays have been used to study the interaction and colocalization of SPP with its substrates like FKBP8, and to analyze cleavage products of NRG1 type III researchgate.netresearchgate.net.

Summary of IP-MS Applications for Cleavage Product Analysis:

TechniqueTarget ProteaseAnalyzed Substrate/ProcessKey FindingsCitation(s)
Immunoprecipitation-Mass Spectrometry (IP-MS)SPPSQS cleavage fragmentsIdentification of SQS fragments generated by SPP, which accumulate upon treatment with (Z-LL)₂ ketone. nih.gov
Immunoprecipitation + MALDI-TOF MSSPPHCV core protein processingDemonstration that (Z-LL)₂ ketone inhibits C-terminal processing of the HCV core protein. nih.govasm.org
Immunoprecipitation + MSSPP, γ-secretaseBRI2-Aβ fusion proteinExploration of secreted Aβ profiles and the effects of various inhibitors, including (Z-LL)₂ ketone. nih.gov
ImmunoprecipitationSPPFKBP8 interactionConfirmation of SPP interaction with FKBP8, supporting FKBP8 as an SPP substrate. researchgate.net
ImmunoprecipitationSPPL2a/SPPL2bNRG1 type III cleavageDetection of secreted C-peptides from NRG1 type III, which are blocked by (Z-LL)₂ ketone treatment. researchgate.net

Theoretical and Computational Approaches in Z Ll 2 Ketone Research

Molecular Modeling of Inhibitor-Enzyme Complexes and Binding Modes

Molecular modeling techniques are essential for visualizing and understanding how (Z-LL)2 ketone interacts with the active site of SPP at an atomic level. As a peptidomimetic transition state analog, this compound is designed to mimic the natural substrates of SPP, which are typically rich in leucine (B10760876) residues nih.gov. Computational studies would likely focus on simulating the binding of this compound to the SPP active site, revealing key interactions such as hydrogen bonds, hydrophobic contacts, and van der Waals forces. The ketone functional group is critical for its inhibitory activity, likely forming a reversible covalent adduct or a stable tetrahedral intermediate with the catalytic cysteine residue within the SPP active site nih.govrsc.orgnih.gov. Molecular dynamics simulations could further illustrate the conformational flexibility of both the inhibitor and the enzyme during complex formation, providing insights into the stability and dynamics of the inhibitor-enzyme complex. The structural similarity of this compound to certain HIV protease inhibitors also suggests that computational modeling could be employed to compare their binding modes and identify shared or distinct interaction patterns mdpi.com.

Computational Studies on Binding Affinity, Selectivity, and Conformational Changes

Computational methods are employed to predict and quantify the binding affinity of this compound to its target, SPP, and to assess its selectivity against other proteases. While experimental IC50 values for this compound against SPP are reported in the nanomolar range (e.g., 50 nM, 140 nM) nih.govnih.govrsc.orgnih.govresearchgate.netrndsystems.comtocris.comsigmaaldrich.com, computational approaches like molecular docking and free energy calculations aim to predict these values. Docking studies can estimate the binding energy and identify the optimal orientation of the inhibitor within the enzyme's active site, thereby predicting its affinity. Furthermore, a significant aspect of this compound's profile is its selectivity; it exhibits no significant effect on other signal peptidases, proteasomes rsc.orgnih.govresearchgate.net, or γ-secretase nih.gov. Computational studies would investigate the structural basis for this selectivity by modeling the interaction of this compound with these off-target enzymes, highlighting differences in active site architecture and interaction patterns that confer specificity. Molecular dynamics simulations can also provide insights into conformational changes that occur upon binding, revealing how the enzyme or inhibitor adapts to achieve a stable complex, which is crucial for understanding both affinity and selectivity.

In Silico Screening and Rational Design for Novel this compound Analogs with Improved Pharmacological Profiles

The principles of in silico screening and rational design are vital for developing novel analogs of this compound with enhanced potency, selectivity, or other desirable pharmacological properties. Virtual screening of compound libraries can identify new molecules that share structural or functional similarities with this compound and exhibit inhibitory activity against SPP. Studies on related protease inhibitors, such as those targeting SARS-CoV-2 3CLpro, demonstrate how computational methods like docking and molecular dynamics simulations are used to guide the design of new peptidomimetic inhibitors nih.govrsc.orgnih.gov. By analyzing the binding modes and interactions of existing inhibitors, researchers can identify key structural features responsible for activity and use this information to rationally modify the this compound scaffold. This could involve altering the leucine residues, the linker, or the ketone warhead to optimize interactions with the SPP active site, improve pharmacokinetic properties, or reduce potential off-target effects. For instance, modifications to the P1' and P4 sites of peptidomimetic inhibitors have been proposed to enhance hydrogen bonding and hydrophobic interactions, thereby improving potency nih.gov.

Reported IC50 Values for this compound

InhibitorTargetIC50 ValueContext/Reference
This compoundp-Prl signal peptide processing (SPP)50 nM rsc.orgnih.govresearchgate.netrndsystems.comtocris.comsigmaaldrich.com
This compoundSignal Peptide Peptidase (SPP)140 nM nih.govnih.gov
This compoundSPPL2a(Implied)Inhibits SPPL2a nih.gov
This compoundSPPL2b(Implied)Inhibits SPPL2b nih.gov
This compoundCathepsin B/L(Implied)Directly inhibits recombinant Cathepsin B and L nih.gov

Compound List

this compound

Signal Peptide Peptidase (SPP)

Signal Peptide Peptidase-like proteases (SPPLs)

SPPL2a

SPPL2b

SPPL3

γ-secretase

Cathepsin B

Cathepsin L

HIV protease inhibitors

SARS-CoV-2 3CLpro (Main Protease, Mpro)

SARS-CoV 3CLpro

Lopinavir

Atazanavir

DAPT

LY411,575

PF-00835231

N3 (SARS-CoV-2 3CLpro inhibitor)

11a (SARS-CoV-2 3CLpro inhibitor)

13b (SARS-CoV-2 3CLpro inhibitor)

14b (SARS-CoV-2 3CLpro inhibitor)

AG7088 (HRV-3Clpro inhibitor)

Q & A

Q. What experimental approaches are used to determine the inhibitory potency of (Z-LL)2 ketone against intramembrane proteases?

this compound’s inhibitory activity is typically quantified using in vitro enzymatic assays with recombinant proteases (e.g., SPP/SPPL family members) and fluorogenic or reporter-based substrates. Key steps include:

  • Dose-response curves : Measure inhibition constants (Ki) under standardized pH and temperature conditions. For example, this compound exhibits Ki values of 177 ± 99 nM for SPPL2a but 2141 ± 143 nM for SPPL2b, highlighting isoform-specific selectivity .
  • Validation controls : Compare with established inhibitors (e.g., LY-411,575 for γ-secretase) to confirm assay specificity .
  • Statistical rigor : Report Ki values with standard deviations from ≥3 independent replicates to account for variability .

Q. How does this compound’s selectivity profile across SPP/SPPL family members inform target validation studies?

The compound’s differential inhibition of homologous proteases (e.g., 519 ± 97 nM for hSPP vs. 472 ± 114 nM for pSPP) suggests structural nuances in active-site accessibility. Researchers should:

  • Map active-site residues : Use homology modeling or mutagenesis to identify determinants of selectivity .
  • Leverage isoform-specific substrates : Test inhibition in cellular models expressing individual proteases to avoid off-target effects .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings regarding SPPL3’s sensitivity to this compound inhibition across different experimental systems?

Discrepancies arise from methodological variables:

  • Substrate design : SPPL3 cleaves prolactin-derived peptides but resists inhibition in FVenv-based assays, implying substrate-dependent binding kinetics .
  • Cellular context : Overexpression systems may alter protease conformation or localization, affecting inhibitor accessibility. Validate findings using endogenous SPPL3 in primary cells .
  • Inhibitor stability : Ensure this compound remains active under assay conditions (e.g., pH, redox state) .

Q. What methodological considerations are critical when designing dose-response experiments with this compound in cell-based viral infection models?

  • Optimize treatment windows : Pre-treat cells for 3–14 hours with 100 μM this compound to achieve sustained inhibition without cytotoxicity .
  • Subcellular fractionation : Confirm inhibitor penetration into relevant compartments (e.g., cytosol for STIM2 cleavage assays) .
  • Control for off-target effects : Pair with genetic knockdowns (e.g., siRNA targeting SPP/SPPL proteases) to verify mechanism-specific outcomes .

Data Analysis & Reproducibility

Q. How should researchers address high variability in reported Ki values for this compound (e.g., 177 ± 99 nM vs. 570 ± 90 nM for SPPL2a and L685,458, respectively)?

  • Standardize assay conditions : Use identical buffer compositions, substrate concentrations, and detection methods across labs .
  • Benchmark against reference inhibitors : Normalize data to LY-411,575 or DBZ to control for inter-lab variability .
  • Report confidence intervals : Use error propagation models to quantify uncertainty in Ki calculations .

Q. What strategies enhance reproducibility when studying this compound’s effects on signal peptide processing?

  • Detailed protocols : Specify compound storage (e.g., desiccated at −80°C), reconstitution solvents (e.g., DMSO), and working concentrations .
  • Open data sharing : Deposit raw kinetic data and analysis scripts in repositories like Zenodo or Figshare .
  • Cross-validation : Combine biochemical assays with structural techniques (e.g., photoaffinity labeling) to confirm binding sites .

Mechanistic & Structural Insights

Q. How does this compound’s binding mode differ from helical peptide inhibitors in SPP/SPPL proteases?

Photoaffinity labeling studies show this compound targets the proteolytic active site, while helical peptides bind a distal docking site. This spatial separation enables dual-inhibitor strategies for comprehensive protease inhibition .

Q. Why is this compound ineffective against SPPL3 in certain contexts despite structural homology to SPP?

SPPL3’s active site may adopt a distinct conformation or require cofactors absent in recombinant systems. Molecular dynamics simulations could reveal dynamic differences in substrate-inhibitor interactions .

Tables for Key Data

ProteaseThis compound Ki (nM)LY-411,575 Ki (nM)L685,458 Ki (nM)
SPPL2a 177 ± 9951 ± 79570 ± 90
SPPL2b 2141 ± 1435499 ± 122876 ± 133
hSPP 519 ± 97150 ± 106319 ± 91
pSPP 472 ± 1143479 ± 90161 ± 97
Data sourced from enzymatic inhibition assays .

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